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Compound of Interest

4-Chloro-2-
Compound Name:

nitrobenzenecarboximidamide
CAS No.: 1378667-86-7

Cat. No.: B2604387

Get Quote

Introduction & Structural Context[1][2][3][4][5][6][7]

4-Chloro-2-nitrobenzenecarboximidamide is a critical pharmacophore often utilized as a
precursor in the synthesis of quinazoline-based kinase inhibitors and anticoagulants. Its
analysis is complicated by its basicity; it is most commonly isolated and characterized as its
hydrochloride salt (

) to ensure stability and solubility in polar deuterated solvents.

Molecule Profile[4][8]

o |[UPAC Name: 4-Chloro-2-nitrobenzenecarboximidamide
¢ Common Name: 4-Chloro-2-nitrobenzamidine
¢ Molecular Formula:

(Free Base)
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e Molecular Weight: 199.59 g/mol (Free Base) / ~236.05 g/mol (HCI Salt)

o CAS Regqistry (Related): 140924-94-9 (Generic substituted benzamidines)

Synthetic Pathway & Sample Preparation[2][3][4][8]
[9]

To understand the impurity profile, one must understand the genesis of the sample. The
standard synthesis involves the Pinner Reaction, converting the nitrile precursor to the amidine
via an imidate intermediate.

Analytical Workflow Diagram
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Figure 1: Synthetic route and analytical checkpoints.[1][2] The disappearance of the nitrile

functionality is the primary reaction monitor.

Sample Preparation Protocol
e Solvent Selection: The HCI salt is sparingly soluble in
. Use DMSO-d6 for NMR to prevent signal broadening of the exchangeable amidine protons.

o Concentration: Prepare a 10-15 mg/mL solution.

e Handling: The compound is hygroscopic. Dry under vacuum (
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) at 40°C for 2 hours prior to weighing to remove lattice water which obscures the 3.3-3.5
ppm region.

Mass Spectrometry (The Molecular Fingerprint)

Mass spectrometry provides the most rapid confirmation of the halogen substitution pattern.

Key Diagnostic Features[3][7][10][11]

« lonization Mode: Electrospray lonization (ESI), Positive Mode (

)

e Chlorine Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1
ratio between the M and M+2 peaks due to natural abundances of

(75.7%) and

(24.2%).
Predicted MS Data Table
. . Relative . .
lon Identity m/z (Theoretical) Diagnostic Note
Abundance
( Parent ion (Free base
200.02 100% (Base Peak)
+ H)
)
( Confirms mono-
202.02 ~32% o
chlorination
)
Fragment ( ] Loss of ammonia from
183.0 Variable o
) amidine
Fragment ( Radical loss of nitro
154.0 Low
) group
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Analyst Note: If you observe a peak at m/z 215, this indicates the presence of the methyl
imidate intermediate (incomplete ammonolysis), a common process impurity.

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is the primary tool for confirming the conversion of the nitrile group to the
amidine.

Comparative Functional Group Analysis

Precursor (Nitrile) Target (Amidine HCI)

Functional Group Assignment
c Disappearance
2230 - 2240 ABSENT confirms reaction
N Stretch start.
Broad, strong.
Amidine
N-H Stretch - 3100 - 3400
and
Strong. Characteristic
C=N Stretch - 1665 - 1690 o
of amidinium salt.
NO Nitro group remains
1530 - 1540 1530 - 1545 ,
(Asym) intact.
NG Nitro group remains
1350 - 1360 1350 - 1360 _
(Sym) intact.
C-CI Stretch 1080 - 1095 1080 - 1095 Aryl chloride.

Nuclear Magnetic Resonance (NMR)[12][13][14][15]

This is the definitive structural proof. The chemical shifts are heavily influenced by the electron-
withdrawing nature of both the Nitro group (position 2) and the Amidine salt (position 1).
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Structural Connectivity Logic (Graphviz)
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Figure 2: Spin system logic. H3 is the most deshielded aromatic proton due to the synergistic
withdrawal of the flanking Nitro and Chloro groups.

Predicted NMR Data (400 MHz, DMSO-d6)

Reference: Values calculated based on substituent chemical shift (SCS) increments relative to
benzene (

7.27).
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: Assighment
Multiplicity  Integration ~ Coupling 9

Position
(ppm) (H2) Logic

Exchangeabl
e protons.
Broadened

Amidine NH 9.20 - 9.60 brs 3H/4H - by
quadrupole N
and

exchange.

Most
downfield

aromatic.

H-3 8.35 d 1H Flanked by

and

Ortho to ClI,

H-5 8.05 dd 1H Meta to

Ortho to
H-6 7.85 d 1H Amidine
group.

Critical Analyst Note:

e H-3 vs H-6: H-3 is distinctively downfield (shifted >1.0 ppm from benzene) due to the ortho-
nitro effect.

e Amidine Protons: In DMSO-d6, you may see splitting of the amidine protons into two distinct
broad peaks (e.g., 2H and 2H) due to restricted rotation around the C-N bond in the salt
form.

Predicted NMR Data (100 MHz, DMSO-d6)
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Carbon Type Assignment
(ppm) yp 9
o Characteristic amidine

C=N (Amidine) 162.0 - 164.0 Quaternary )
salt signal.
C-

C-2 148.0 Quaternary (Deshielded, weak
intensity).

C-4 138.5 Quaternary C-Cl.

C-1 128.0 Quaternary Ipso to Amidine.
Carbon between

C-3 1255 CH _
substituents.

C-5 134.0 CH

C-6 131.5 CH

Quality Control & Impurity Profiling

To validate the synthesis, specific spectral regions must be monitored for common side

reactions.

e Hydrolysis (Amide Formation):

o Observation: Appearance of a sharp singlet at

~7.60 and ~8.10 ppm in

NMR (Amide
).

o MS: Peak at m/z 201 (
for Amide).

» Incomplete Pinner Reaction (Nitrile):
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o Observation: IR band at 2230 cm

» Solvent Entrapment:
o Methanol (reaction solvent) often persists in the lattice. Monitor

NMR at

3.17 ppm (Methyl) and 4.10 ppm (OH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 4. Amidine synthesis by imidoylation [organic-chemistry.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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